molecular formula C10H15BO6 B8451850 boronic acid,b-(2,6-bis(methoxymethoxy)phenyl)-

boronic acid,b-(2,6-bis(methoxymethoxy)phenyl)-

Cat. No.: B8451850
M. Wt: 242.04 g/mol
InChI Key: OJYISLYYEANAOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boronic acid, b-(2,6-bis(methoxymethoxy)phenyl)- is a chemical compound with the molecular formula C10H15BO6 and a molecular weight of 242.03 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis and its role in various chemical reactions.

Preparation Methods

The synthesis of boronic acid, b-(2,6-bis(methoxymethoxy)phenyl)- typically involves the reaction of 2,6-bis(methoxymethoxy)phenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to yield the desired boronic acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Boronic acid, b-(2,6-bis(methoxymethoxy)phenyl)- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which boronic acid, b-(2,6-bis(methoxymethoxy)phenyl)- exerts its effects involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as an enzyme inhibitor and in various chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Boronic acid, b-(2,6-bis(methoxymethoxy)phenyl)- can be compared with other boronic acids such as phenylboronic acid and pinacol boronic esters. While all these compounds share the boronic acid functional group, boronic acid, b-(2,6-bis(methoxymethoxy)phenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity .

Similar compounds include:

This uniqueness makes boronic acid, b-(2,6-bis(methoxymethoxy)phenyl)- a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C10H15BO6

Molecular Weight

242.04 g/mol

IUPAC Name

[2,6-bis(methoxymethoxy)phenyl]boronic acid

InChI

InChI=1S/C10H15BO6/c1-14-6-16-8-4-3-5-9(17-7-15-2)10(8)11(12)13/h3-5,12-13H,6-7H2,1-2H3

InChI Key

OJYISLYYEANAOI-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=C1OCOC)OCOC)(O)O

Origin of Product

United States

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